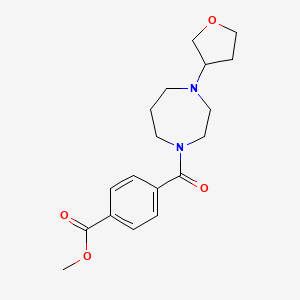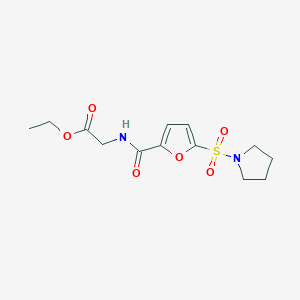
Methyl 4-(4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carbonyl)benzoate, also known as THF-DAP-Bz, is a chemical compound that has been widely studied for its potential use in pharmaceuticals and biomedical research.
Scientific Research Applications
Synthesis of Quinoxalines
Methyl 4-(4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carbonyl)benzoate and its derivatives have been utilized in the synthesis of quinoxalines through reactions with aromatic 1,2-diamines. This process highlights the compound's role in facilitating the construction of heterocyclic structures, which are significant in pharmaceutical research and development (Attanasi, Crescentini, Filippone, Mantellini, & Santeusanio, 2001).
Crystallographic Studies
Crystallographic studies of this compound have provided insights into its structural characteristics. These studies are crucial for understanding the molecular interactions and stability, which can inform further chemical synthesis and modification processes (Moser, Bertolasi, & Vaughan, 2005).
Photochemical Reactions
Investigations into the photochemical reactions of diazoketones, which include derivatives of this compound, have opened up new pathways for C−H functionalization of aliphatic compounds. These findings have significant implications for developing novel synthetic methodologies that are less reliant on traditional, more hazardous reaction conditions (Rodina, Galkina, Maas, Platz, & Nikolaev, 2016).
Catalysis and Cycloaddition Reactions
The compound has been explored as a precursor in metal-catalyzed reactions, leading to the synthesis of various cycloaddition products. These reactions are pivotal in creating complex molecular structures with potential applications in medicinal chemistry and material science (Ren, Lang, Lin, Lu, & Wang, 2017).
Novel Synthesis Methods
Research has also focused on novel synthesis methods using this compound for creating tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives. These compounds bear resemblance to clinically relevant molecules, showcasing the compound's utility in generating biologically active structures (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).
properties
IUPAC Name |
methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-23-18(22)15-5-3-14(4-6-15)17(21)20-9-2-8-19(10-11-20)16-7-12-24-13-16/h3-6,16H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJZUGNPDWBCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2740745.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one](/img/structure/B2740747.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone](/img/structure/B2740749.png)





![Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2740757.png)
![5-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2740759.png)
![N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride](/img/structure/B2740760.png)

![3-[(2-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2740766.png)
